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Compound of Interest

Compound Name: Timiperone-d4

Cat. No.: B15556461 Get Quote

In-Depth Technical Guide to Timiperone-d4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Timiperone-d4, a deuterated

analog of the antipsychotic agent Timiperone. This document details its molecular properties,

mechanism of action, and relevant experimental data and protocols to support research and

development activities.

Core Molecular and Physical Data
Timiperone-d4 is a selectively deuterated version of Timiperone, a butyrophenone

antipsychotic. The incorporation of deuterium atoms can offer advantages in metabolic profiling

and pharmacokinetic studies.
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Property Value Citation

Molecular Formula C22H20D4FN3OS [1]

Molecular Weight 401.53 g/mol [1]

Exact Mass 401.1874 Da (Calculated)

Alternate Name

4-[4-(2,3-Dihydro-2-thioxo-1H-

(benzimidazol-d4)-1-yl)-1-

piperidinyl]-1-(4-

fluorophenyl)-1-butanone

[1]

Mechanism of Action and Signaling Pathways
Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2

and serotonin 5-HT2A receptors in the central nervous system.[2][3]

Dopamine D2 Receptor Signaling Pathway
Timiperone acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled

receptor (GPCR) linked to Gαi proteins. Antagonism of this receptor by Timiperone blocks the

downstream signaling cascade initiated by dopamine. This blockade is believed to be a key

mechanism in alleviating the positive symptoms of schizophrenia.
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Dopamine D2 Receptor Antagonism by Timiperone

Serotonin 5-HT2A Receptor Signaling Pathway
Timiperone also demonstrates antagonistic activity at the serotonin 5-HT2A receptor. This

receptor is a Gq/11 protein-coupled receptor. Blockade of 5-HT2A receptors is thought to

contribute to the efficacy of atypical antipsychotics against the negative symptoms of

schizophrenia and may mitigate some of the extrapyramidal side effects associated with D2

receptor blockade.
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Serotonin 5-HT2A Receptor Antagonism by Timiperone

Pharmacological and Preclinical Data
While specific binding affinity data (Ki or IC50 values) for Timiperone are not readily available in

the public domain, its pharmacological profile as a potent D2 and 5-HT2A antagonist is well-

established through comparative studies.

Disposition and Metabolism in Rats
A study on the disposition and metabolism of radiolabeled Timiperone in rats, dogs, and

monkeys revealed species-specific differences in absorption and elimination. In rats, the

elimination of radioactivity from the blood was the most rapid among the species studied.
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Parameter Rat Dog Monkey Citation

Urinary Excretion

(within 3 days)
~36% of dose ~19% of dose ~54% of dose

Fecal Excretion

(within 3 days)
Remainder Remainder Remainder

Major Urinary

Metabolites
M-V, M-b-l M-V, M-b-l M-V, M-b-l

M-V: 2,3-dihydro-1-(4-piperidinyl)-2-thioxo-1H-benzimidazole M-b-l: N-(4-

fluorophenylacetyl)glycine

Clinical Efficacy in Schizophrenia
Clinical trials have demonstrated the efficacy of Timiperone in the treatment of schizophrenia,

showing superiority or equivalence to other antipsychotics such as haloperidol and

clocapramine in improving both positive and negative symptoms.
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Comparison Drug Key Findings Citation

Haloperidol

Timiperone was found to be

significantly superior in the

final global improvement rating

and in improving symptoms

such as hallucinations,

delusions, deficiency of

initiative, and blunted affect.

Clocapramine

Timiperone was significantly

superior in improving delusions

and showed a higher

improvement rate in

hallucinations and disturbance

of self-consciousness. It also

exhibited a lower tendency for

side effects like dyskinesia,

insomnia, constipation, and

nausea.

Experimental Protocols
Radioligand Binding Assay Workflow
The following diagram illustrates a general workflow for a competitive radioligand binding assay

to determine the affinity of a test compound like Timiperone for its target receptors.
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Radioligand Binding Assay Workflow

In Vivo Pharmacokinetic Study Workflow
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in an

animal model, such as the rat, to characterize the absorption, distribution, metabolism, and

excretion (ADME) of a compound like Timiperone-d4.
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In Vivo Pharmacokinetic Study Workflow

Conclusion
Timiperone-d4 serves as a valuable tool for researchers in the field of antipsychotic drug

development. Its molecular characteristics and the well-defined mechanism of action of its non-

deuterated counterpart, Timiperone, provide a solid foundation for its use in preclinical studies.

The experimental workflows and data presented in this guide are intended to facilitate further

investigation into the pharmacology and therapeutic potential of this compound and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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